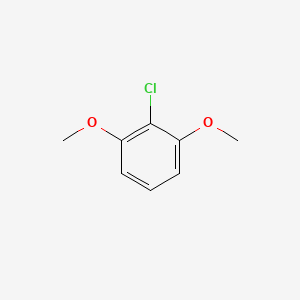

2-Chloro-1,3-dimethoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVLJTGFCKYUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80515268 | |

| Record name | 2-Chloro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7051-15-2 | |

| Record name | 2-Chloro-1,3-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7051-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80515268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-1,3-dimethoxybenzene (CAS No. 7051-15-2): Properties, Synthesis, and Applications

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-1,3-dimethoxybenzene, a key aromatic building block in advanced organic synthesis. The document outlines its fundamental physicochemical properties, provides detailed, field-proven synthetic protocols, explores its reactivity, and highlights its significant applications, particularly in the realm of pharmaceutical research and drug development. Emphasis is placed on the causality behind experimental choices, ensuring that researchers, scientists, and drug development professionals can leverage this compound with a comprehensive understanding of its chemical behavior. The CAS Number for this compound is 7051-15-2[1][2][3].

Compound Identification and Core Properties

This compound is a polysubstituted aromatic compound whose utility is defined by the specific arrangement of its functional groups. The electron-donating methoxy groups activate the ring, while the chloro substituent provides a reactive handle for cross-coupling and nucleophilic substitution reactions.

Chemical Identity

| Identifier | Value |

| CAS Number | 7051-15-2[3][4] |

| IUPAC Name | This compound[2][3] |

| Synonyms | 1-Chloro-2,6-dimethoxybenzene, 2,6-Dimethoxyphenyl chloride[4] |

| Molecular Formula | C₈H₉ClO₂[1][3] |

| Molecular Weight | 172.61 g/mol [1][3] |

| InChI Key | UZVLJTGFCKYUBF-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid or liquid, may crystallize on standing | [2][5] |

| Melting Point | 62-73 °C (Reported range varies) | [4][5][6] |

| Boiling Point | 233.7 °C at 760 mmHg | [4] |

| Density | 1.155 g/cm³ | [4] |

| Solubility | Soluble in organic solvents like ether and hexane | [5][6] |

Synthesis Methodology: Directed Ortho-Metalation

The synthesis of this compound is a prime example of leveraging directing groups for regiochemical control. While direct electrophilic chlorination of 1,3-dimethoxybenzene would yield a complex mixture of isomers, a directed ortho-metalation (DoM) strategy provides a clean and efficient route to the desired 2-substituted product. The two methoxy groups direct the deprotonation to the C2 position, the most acidic proton due to the inductive effect and coordination of the organolithium reagent.

Synthesis Workflow Diagram

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 7051-15-2 [sigmaaldrich.com]

- 3. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]

physical properties of 2-Chloro-1,3-dimethoxybenzene

An In-depth Technical Guide to the Physical Properties of 2-Chloro-1,3-dimethoxybenzene

Introduction

This compound (CAS No. 7051-15-2) is a halogenated aromatic ether of significant interest in organic synthesis.[1] Its unique substitution pattern, featuring two electron-donating methoxy groups ortho and para to a chloro substituent, imparts specific reactivity that makes it a valuable intermediate. It serves as a key starting material in the synthesis of pharmacologically active compounds, including diuretic and antihypertensive agents, as well as in the development of agrochemicals and other fine chemicals.[2][3]

A thorough understanding of the physical properties of this compound is a prerequisite for its effective use in a research and development setting. These properties dictate crucial experimental parameters, including choice of solvents for reaction and purification, conditions for storage and handling, and the analytical methods required for quality control and structural verification. This guide provides a comprehensive overview of the core , grounded in experimental data and established analytical principles.

Section 1: Core Physicochemical Properties

The fundamental physical characteristics of a compound provide the first layer of identification and inform its handling and application. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 7051-15-2 | [1] |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | Pale yellow solid or oil that crystallizes upon standing | [3][4] |

| Melting Point | 62-73 °C (range reported) | [3] |

| Boiling Point | 233.7 °C at 760 mmHg | [5][6] |

| Density | 1.155 g/cm³ | [5][7] |

Appearance and Physical State

This compound is typically described as a pale yellow solid.[4] However, synthetic procedures note that it often first appears as an oil which crystallizes on standing.[3] This behavior is indicative of a compound with a melting point not significantly above ambient temperature, which is consistent with the reported values. For researchers, this means that depending on the purity and ambient lab conditions, the compound may be handled as either a low-melting solid or a supercooled liquid/oil.

Melting Point: A Note on Purity and Polymorphism

The reported melting point for this compound varies, with values in the range of 62-64 °C and 71-73 °C cited in procedural literature.[3] This variation is not uncommon and provides critical insight into the material's history.

-

Causality of Variation: The lower range (62-64 °C) was reported for material purified via chromatography followed by crystallization, while the higher range (71-73 °C) was obtained after direct recrystallization of the crude product.[3] This suggests that the method of purification can influence the final solid-state form. The presence of minute impurities, which are more effectively removed by chromatography, can depress and broaden the melting point. Alternatively, the different purification methods could potentially lead to different crystalline polymorphs, each with a distinct melting point.

-

Field Insight: As a self-validating system, melting point determination is a primary indicator of purity. A sharp melting range (e.g., < 2 °C) is characteristic of a pure compound. A broad range suggests the presence of impurities. Researchers receiving or synthesizing this compound should always measure the melting point as a first-pass quality control check.

Boiling Point and Density

With a boiling point of 233.7 °C at atmospheric pressure, this compound is a relatively non-volatile compound, simplifying its handling at room temperature.[5][6] However, this temperature is high enough that purification by distillation would likely require vacuum to prevent potential decomposition. The density is reported as 1.155 g/cm³ , indicating that in biphasic systems with water, it will constitute the lower organic layer.[5][7]

Solubility Profile

The molecular structure—a largely nonpolar benzene ring with two ether groups and a halogen—governs its solubility.

-

Organic Solvents: Experimental procedures confirm its high solubility in common organic solvents like diethyl ether and its utility in being purified by recrystallization from hexane.[3] This indicates good solubility in nonpolar (hexane) and moderately polar (ether) solvents. It is expected to be soluble in other common lab solvents such as dichloromethane, ethyl acetate, and toluene.

-

Aqueous Solvents: While specific data is scarce, its predominantly nonpolar character suggests it is practically insoluble in water. The methoxy groups offer minimal hydrogen bonding capability, which is insufficient to overcome the hydrophobicity of the chlorinated aromatic ring.

This solubility profile is critical for its practical application. For reaction workups, it can be efficiently extracted from aqueous media using solvents like diethyl ether or ethyl acetate. For purification, its temperature-dependent solubility in a nonpolar solvent like hexane makes it an excellent candidate for recrystallization.

Section 2: Spectroscopic & Spectrometric Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. The following sections detail the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The proton spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

-

Methoxy Protons (-OCH₃): Due to symmetry, the two methoxy groups are chemically equivalent. They will appear as a single, sharp singlet at approximately 3.8-4.0 ppm . This signal should integrate to 6 protons.

-

Aromatic Protons (Ar-H): There are three protons on the aromatic ring. The proton at the 5-position is flanked by two methoxy groups and will appear as a triplet. The protons at the 4- and 6-positions are equivalent and adjacent to the proton at position 5, and will appear as a doublet. The expected chemical shifts would be in the range of 6.5-7.3 ppm . The triplet would integrate to 1 proton and the doublet to 2 protons.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum reveals the number of unique carbon environments.

-

Aromatic Carbons: Due to symmetry, there will be four distinct signals for the six aromatic carbons. The carbon bearing the chlorine atom (C2), the carbons bearing the methoxy groups (C1, C3), the carbons adjacent to the methoxy groups (C4, C6), and the carbon opposite the chloro group (C5). These will appear in the aromatic region of 100-160 ppm .

-

Methoxy Carbons: The two equivalent methoxy carbons will produce a single signal, typically around 55-60 ppm .

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak corresponding to the mass of the molecule. For C₈H₉ClO₂, the calculated monoisotopic mass is 172.03 Da .[1]

-

Isotopic Pattern (Trustworthiness Pillar): A key self-validating feature for chlorinated compounds is the chlorine isotope pattern. Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the mass spectrum will exhibit a characteristic pattern:

-

An M⁺ peak at m/z 172 (corresponding to molecules with ³⁵Cl).

-

An M+2 peak at m/z 174 (corresponding to molecules with ³⁷Cl) that is approximately one-third the intensity of the M⁺ peak. The presence of this 3:1 ratio for the M⁺ and M+2 peaks is definitive proof of a molecule containing a single chlorine atom.

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the following key absorptions are reported and expected[4]:

-

~3011 cm⁻¹: Aromatic C-H stretching.

-

2966, 2947, 2840 cm⁻¹: Aliphatic C-H stretching from the methoxy groups.

-

~1594, 1472 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1253, 1099 cm⁻¹: Strong C-O stretching from the aryl ether linkages. This is a highly characteristic band.

-

~764 cm⁻¹: C-Cl stretching. The position can vary but is typically in the fingerprint region.

Section 3: Experimental Methodologies for Property Determination

To ensure data is reliable and reproducible, standardized protocols must be followed. The causality behind each step is as crucial as the step itself.

Protocol 3.1: Melting Point Determination

This protocol provides a framework for accurately determining the melting point range, a critical measure of purity.

-

Expertise & Causality:

-

Pulverization (Step 2): A coarse sample heats unevenly, leading to a broad, inaccurate melting range. A fine powder ensures uniform heat transfer.

-

Slow Heating Rate (Step 6): A rapid heating rate does not allow the sample and the thermometer to be in thermal equilibrium, causing the observed temperature to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

-

Protocol 3.2: Spectroscopic Analysis Workflow

This generalized workflow outlines the critical stages for obtaining high-quality spectroscopic data for structural confirmation.

-

Expertise & Causality:

-

NMR Solvent (CDCl₃): Deuterated chloroform (CDCl₃) is chosen because deuterium (²H) resonates at a completely different frequency from protons (¹H), rendering the solvent invisible in the ¹H NMR spectrum. It is also an excellent solvent for a wide range of organic compounds.

-

GC-MS Dilution: A concentrated sample will overwhelm the detector, leading to poor peak shape and inaccurate mass-to-charge ratios. A dilute solution ensures sharp peaks and high-quality mass spectra.

-

IR Background Scan: The IR spectrometer must first record a spectrum of the ambient atmosphere (CO₂, H₂O) and the ATR crystal itself. This background is then digitally subtracted from the sample spectrum to ensure that the resulting peaks belong only to the compound of interest.

-

Conclusion

The define it as a low-melting, pale yellow solid that is soluble in common organic solvents and insoluble in water. Its identity and purity are definitively confirmed through a combination of melting point analysis and a suite of spectroscopic techniques (NMR, MS, IR), each providing a unique and self-validating piece of structural evidence. For the research scientist, a firm grasp of these properties and the logic behind their experimental determination is essential for the successful synthesis, purification, and application of this versatile chemical intermediate.

References

-

Kreis, L. K., et al. (2014). Halogenated volatiles from the fungus Geniculosporium and the actinomycete Streptomyces chartreusis. Beilstein Journal of Organic Chemistry, 10, 2636–2645. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

Accela ChemBio Inc. (n.d.). 7051-15-2, this compound. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13015717, this compound. Available at: [Link]

- Durairaj, R. B. (2005).

- Shutske, G. M., et al. (1982). Process for the preparation of this compound. European Patent EP0067342A1.

Sources

- 1. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. epdf.pub [epdf.pub]

- 3. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. echemi.com [echemi.com]

- 6. 7051-15-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 2-Chloro-1,3-dimethoxybenzene: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-chloro-1,3-dimethoxybenzene (CAS No. 7051-15-2), a key chemical intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and reactivity. The guide emphasizes the causality behind experimental choices, provides detailed protocols, and is grounded in authoritative references to ensure scientific integrity. Particular focus is given to its role as a precursor to a class of 1,2-benzisoxazoloxyacetic acids with demonstrated diuretic and uricosuric properties.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a substituted aromatic compound whose structural features make it a valuable building block in organic synthesis. The presence of two electron-donating methoxy groups and a chloro substituent on the benzene ring creates a unique electronic and steric environment, influencing its reactivity in a predictable manner. Its primary significance in the pharmaceutical industry lies in its utility as a starting material for the synthesis of complex heterocyclic systems, most notably the 1,2-benzisoxazole core.[1][2] The strategic placement of the chloro and methoxy groups allows for regioselective transformations, which are crucial in the multi-step synthesis of drug candidates.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of this compound is fundamental for its use in research and development.

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 7051-15-2 | [1] |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | White to off-white crystalline solid | Inferred from synthesis descriptions |

| Melting Point | 62-64 °C | [2] |

Spectroscopic Characterization

While comprehensive peer-reviewed spectral data is not abundant in the public domain, data from various sources, including patents and databases, allows for a confident characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic pattern for the aromatic protons and a singlet for the methoxy protons. The aromatic region will display a triplet and a doublet, corresponding to the proton at the 5-position and the protons at the 4- and 6-positions, respectively. The two methoxy groups are chemically equivalent and will appear as a single peak.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons and the methoxy carbons. The carbon attached to the chlorine atom will have a characteristic chemical shift, as will the carbons bearing the methoxy groups.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, C-O stretching of the ether linkages, and C-Cl stretching. The NIST WebBook provides a reference gas-phase IR spectrum for the isomeric 2-chloro-1,4-dimethoxybenzene, which can offer comparative insights.[3]

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 172 and an M+2 peak at m/z 174 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound. The fragmentation pattern will likely involve the loss of methyl and methoxy groups. A GC-MS spectrum is available in the PubChem database.[1]

Synthesis of this compound: A Mechanistic Approach

The most prevalent and efficient synthesis of this compound involves the directed ortho-metalation of 1,3-dimethoxybenzene, followed by chlorination. This approach offers high regioselectivity, which is a critical consideration in multi-step organic synthesis.

Directed Ortho-Metalation and Chlorination

The methoxy groups in 1,3-dimethoxybenzene are ortho, para-directing for electrophilic aromatic substitution. However, for the introduction of a substituent at the 2-position (ortho to both methoxy groups), a directed ortho-metalation strategy is employed. This involves the use of a strong organolithium base, such as n-butyllithium, to deprotonate the most acidic aromatic proton, which is at the 2-position due to the inductive and coordinating effects of the adjacent methoxy groups. The resulting aryllithium intermediate is then quenched with an electrophilic chlorine source.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesis of procedures described in the patent literature, providing a practical guide for laboratory-scale preparation.[1][2]

Materials:

-

1,3-Dimethoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

N-Chlorosuccinimide (NCS)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, nitrogen/argon inlet, septa, syringes)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a septum, dissolve 1,3-dimethoxybenzene (1.0 eq.) in anhydrous THF or diethyl ether.

-

Lithiation: Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (1.0-1.1 eq.) dropwise via syringe while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure complete formation of the aryllithium intermediate.

-

Chlorination: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. In a separate flask, prepare a solution of N-chlorosuccinimide (1.0-1.2 eq.) in anhydrous THF. Slowly add the NCS solution to the aryllithium solution via cannula or syringe, keeping the internal temperature below -70 °C.

-

Quenching and Work-up: After the addition of NCS is complete, stir the reaction at -78 °C for an additional hour. Slowly warm the reaction to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from hexane to yield this compound as a white to off-white solid.

Causality of Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the n-butyllithium and the aryllithium intermediate.

-

Low-Temperature Chlorination: The addition of the electrophilic chlorine source at low temperatures (-78 °C) is crucial to prevent side reactions, such as the reaction of the aryllithium with the solvent or other electrophilic species.

-

Choice of Chlorinating Agent: N-Chlorosuccinimide is a common and effective electrophilic chlorine source for this type of reaction. Other reagents such as hexachloroethane or gaseous chlorine can also be used, but NCS is often preferred for its ease of handling and milder reaction conditions.[1]

Reactivity and Synthetic Applications

The primary application of this compound is as a key intermediate in the synthesis of 1,2-benzisoxazoloxyacetic acids, a class of compounds investigated for their diuretic and uricosuric properties.[4][5]

Synthesis of 1,2-Benzisoxazoloxyacetic Acids

The synthesis of these target molecules from this compound typically involves a multi-step sequence. While specific, detailed, and publicly available protocols starting from this compound are sparse, the general synthetic strategy can be inferred from the literature on benzisoxazole synthesis and related patent documents.

Caption: Plausible synthetic route to 1,2-benzisoxazoloxyacetic acids.

Other Plausible Reactions

Based on its structure, this compound can be expected to undergo a variety of other organic reactions, making it a versatile building block for the synthesis of diverse molecular scaffolds.

-

Nucleophilic Aromatic Substitution (SNA r): The chloro substituent can be displaced by strong nucleophiles, although the electron-donating methoxy groups may render the ring less susceptible to this reaction compared to electron-deficient aromatic systems.

-

Electrophilic Aromatic Substitution (SEAr): The methoxy groups are strongly activating and will direct further electrophilic substitution to the 4- and 6-positions.

-

Metal-Catalyzed Cross-Coupling Reactions: The chloro group can participate in various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, a laboratory coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is a strategically important intermediate in the synthesis of pharmacologically relevant molecules. Its preparation via directed ortho-metalation provides a regioselective route to this valuable building block. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is essential for its effective use in drug discovery and development. This guide has provided a comprehensive overview of these aspects, grounded in the available scientific and patent literature, to serve as a valuable resource for researchers in the field.

References

-

Plattner, J. J., Fung, A. K., Parks, J. A., Pariza, R. J., Crowley, S. R., Pernet, A. G., Bunnell, P. R., & Dodge, P. W. (1984). Substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids: high-ceiling diuretics with uricosuric activity. Journal of Medicinal Chemistry, 27(8), 1016–1026. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cragoe, E. J., Jr, Schultz, E. M., deSolms, S. J., & Spraggins, R. L. (1983). Heterocyclic oxyacetic acid diuretics: indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues of [[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy]acetic acid. Journal of Medicinal Chemistry, 26(9), 1307–1311. [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1,4-dimethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-1,4-dimethoxy- IR Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

- Shutske, G. M. (1982). Process for the preparation of this compound.

- Shutske, G. M. (1986). Process for the preparation of this compound.

-

Reddy, T. J., & Sreelatha, T. (2006). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry - Section B, 45B(3), 730-734. [Link]

Sources

- 1. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. Benzene, 2-chloro-1,4-dimethoxy- [webbook.nist.gov]

- 4. [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids. A new diuretic series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterocyclic oxyacetic acid diuretics: indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues of [[7-chloro-3-(2-fluorophenyl)-1,2-benzisoxazol-6-yl]oxy]acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-1,3-dimethoxybenzene

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2-Chloro-1,3-dimethoxybenzene, a key intermediate in the pharmaceutical and agrochemical industries. The document delves into the mechanistic underpinnings of the primary synthetic strategies, with a particular focus on the directed ortho-metalation of 1,3-dimethoxybenzene. Detailed, field-proven experimental protocols are presented, alongside a comparative analysis of various chlorinating agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, actionable methodologies for the efficient synthesis of this versatile compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a chlorine atom ortho to two methoxy groups, renders it a valuable precursor for the construction of more complex molecular architectures. The electron-rich nature of the benzene ring, activated by the methoxy groups, coupled with the reactive chloro substituent, allows for a variety of subsequent chemical transformations.

In the realm of drug discovery, the presence of both chloro and methoxy functionalities on a benzene ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] The methoxy groups can modulate lipophilicity and participate in hydrogen bonding, while the chlorine atom can enhance binding affinity and metabolic stability.[1] Notably, this compound serves as a crucial starting material for the synthesis of pharmacologically active compounds, including certain 1,2-benzisoxazoloxyacetic acids, which have shown potential as diuretic, uricosuric, and antihypertensive agents.[3][4] Its application also extends to the agrochemical sector, where it is used in the preparation of active ingredients for crop protection products.[5]

This guide will focus on the most prevalent and efficient synthetic methodologies for preparing this compound, providing the necessary detail for successful laboratory implementation.

Synthetic Strategies: A Mechanistic Perspective

The primary and most effective route for the synthesis of this compound involves a two-step process: the directed ortho-metalation of 1,3-dimethoxybenzene followed by quenching with an electrophilic chlorinating agent. Direct electrophilic chlorination of 1,3-dimethoxybenzene is a less common approach due to challenges in controlling regioselectivity.

Directed ortho-Metalation: The Key to Regiocontrol

The methoxy groups in 1,3-dimethoxybenzene are powerful ortho-directing groups in electrophilic aromatic substitution. However, for the specific introduction of a substituent at the C2 position, a more robust strategy is required. Directed ortho-metalation (DoM) offers a solution by utilizing the coordinating ability of the methoxy groups to direct a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the adjacent ortho position.

The mechanism involves the initial formation of a complex between the organolithium reagent and the oxygen atoms of the methoxy groups. This proximity effect facilitates the abstraction of the proton at the C2 position, which is the most acidic due to the inductive effect of the two adjacent methoxy groups, leading to the formation of [2,6-dimethoxyphenyl]lithium.[3][4] This lithiated intermediate is then poised to react with a suitable electrophile.

Caption: The directed ortho-metalation pathway for the synthesis of this compound.

The Role of the Chlorinating Agent

Once the [2,6-dimethoxyphenyl]lithium intermediate is formed, a variety of chlorinating agents can be employed to introduce the chlorine atom at the C2 position. The choice of chlorinating agent can influence the reaction conditions, yield, and purification strategy. Commonly used chlorinating agents include:

-

N-Chlorosuccinimide (NCS): A mild and easy-to-handle solid electrophilic chlorine source.[3][4]

-

Gaseous Chlorine (Cl₂): A highly reactive and efficient chlorinating agent, though it requires specialized handling procedures.[3][4]

-

Hexachloroethane (C₂Cl₆): A solid source of electrophilic chlorine.

-

Carbon Tetrachloride (CCl₄): A liquid chlorinating agent.[3][4]

-

Hexachloroacetone: Another potent source of electrophilic chlorine.[3][4]

The reaction with the chlorinating agent is typically rapid and should be performed at low temperatures to minimize side reactions.

Comparative Analysis of Chlorinating Agents

The selection of the chlorinating agent is a critical parameter in the synthesis of this compound. The following table summarizes the performance of various agents as described in the literature.

| Chlorinating Agent | Solvent | Temperature | Yield (%) | Comments | Reference |

| N-Chlorosuccinimide | 1,2-Dimethoxyethane | < 55°C | Not explicitly stated, but product was isolated | Mild conditions, solid reagent. | [3][4] |

| Gaseous Chlorine | 1,2-Dimethoxyethane | < 50°C | 62% (by NMR) | Requires handling of a toxic gas. | [3] |

| Carbon Tetrachloride | Diethyl Ether | < -65°C | 71.5% | Good yield, requires low temperatures. | [3][4] |

| Hexachloroethane | Diethyl Ether | -2°C to 14°C | Not explicitly stated, but product was isolated | Solid reagent, moderate temperatures. | [3] |

| Hexachloroacetone | Diethyl Ether | < -65°C | 50% (as a gum) | Potent reagent, requires low temperatures. | [3][4] |

Note: Yields can vary depending on the specific reaction conditions and purification methods.

Detailed Experimental Protocols

The following protocols are based on established and validated procedures for the synthesis of this compound.[3][4]

Synthesis via Lithiation and Chlorination with N-Chlorosuccinimide

This protocol utilizes the mild and easy-to-handle N-chlorosuccinimide as the chlorine source.

Step-by-Step Methodology:

-

To a solution of 1,3-dimethoxybenzene (13.8 g) in 1,2-dimethoxyethane (100 ml), add 2.6M n-butyllithium (40 ml).

-

Allow the reaction to stir for 40 minutes.

-

Add N-chlorosuccinimide (13.5 g) portion-wise, maintaining the reaction temperature below 55°C using an ice bath.

-

After the addition is complete, stir the reaction mixture for an additional 45 minutes.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Evaporate the organic extract to obtain a crude oil.

-

Purify the crude product by column chromatography on silica gel, eluting with a 20% ether-hexane mixture.

-

Evaporation of the eluents affords an oil that crystallizes upon standing. Recrystallization from hexane yields this compound.

Synthesis via Lithiation and Chlorination with Carbon Tetrachloride

This protocol offers a high-yield synthesis using carbon tetrachloride.

Step-by-Step Methodology:

-

To a solution of 1,3-dimethoxybenzene (13.8 g) in dry diethyl ether (50 ml, freshly distilled from sodium benzophenone ketyl), add dropwise 2.2M n-butyllithium over a period of 15 minutes, maintaining the reaction temperature at 31°C.

-

After the addition is complete, heat the reaction mixture under reflux for two hours and then stir at room temperature overnight.

-

Cool the reaction mixture to between -75°C and -78°C.

-

Add a solution of carbon tetrachloride (10.6 ml) in dry diethyl ether (20 ml) dropwise over a period of 1 hour and 15 minutes, ensuring the reaction temperature remains below -65°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the reaction mixture to 5°C and add water (50 ml).

-

Separate the layers and wash the ether layer with water (50 ml).

-

Extract the aqueous phase with diethyl ether (50 ml).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Recrystallization of the residue from hexane (60 ml) yields this compound.

Caption: A generalized experimental workflow for the synthesis of this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

-

Physical Appearance: White to off-white solid or crystalline powder.

-

Melting Point: 62-64°C or 71-73°C, depending on the purity and crystalline form.[3][4]

-

Molecular Formula: C₈H₉ClO₂[6]

-

Molecular Weight: 172.61 g/mol [6]

-

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the two methoxy groups.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the eight carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and the characteristic isotopic pattern for a chlorine-containing compound.

-

Conclusion

The synthesis of this compound is most effectively achieved through the directed ortho-metalation of 1,3-dimethoxybenzene, followed by reaction with a suitable chlorinating agent. This approach provides excellent regiocontrol and generally good to high yields. The choice of chlorinating agent can be tailored based on available laboratory equipment, safety considerations, and desired reaction scale. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

- Process for the preparation of this compound.

- Process for the preparation of this compound.

-

Selective aromatic chlorination of activated arenes with sodium chlorite, (salen)manganese(III) complex, and alumina in dichloro. Canadian Journal of Chemistry. [Link]

-

Benzene, 2,4-dichloro-1-methoxy. Organic Syntheses. [Link]

-

This compound. MySkinRecipes. [Link]

-

This compound. PubChem. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

The role of the methoxy group in approved drugs. ResearchGate. [Link]

Sources

- 1. drughunter.com [drughunter.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chloro-1,3-dimethoxybenzene solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-1,3-dimethoxybenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various organic compounds. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. It delves into the theoretical and practical aspects of its solubility, offering a detailed experimental protocol for its determination. The guide emphasizes a systematic approach to solvent selection and solubility measurement, crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound (CAS No. 7051-15-2) is a substituted aromatic compound with the molecular formula C₈H₉ClO₂[1]. Its structure, featuring a benzene ring with a chlorine atom and two methoxy groups, imparts specific physicochemical properties that dictate its behavior in various solvent systems. Understanding its solubility is paramount for its effective use in organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds[2][3]. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility; the presence of the nonpolar benzene ring and the somewhat polar ether groups and chlorine atom suggests solubility in a range of organic solvents[4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO₂ | [1] |

| Molecular Weight | 172.61 g/mol | [1] |

| Appearance | Solid or liquid | |

| Melting Point | 62-73 °C (Varies with purity) | [3] |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The molecular structure of this compound features:

-

A nonpolar aromatic ring: This contributes to its solubility in nonpolar solvents like hexane and other hydrocarbons through van der Waals forces.

-

Two ether (methoxy) groups: These groups introduce some polarity and the potential for weak hydrogen bonding with protic solvents.

-

A chlorine atom: This adds to the molecule's polarity.

Based on these structural features, it is anticipated that this compound will exhibit good solubility in a range of organic solvents, from nonpolar to moderately polar.

Qualitative Solubility Profile

-

Hexane: The compound can be recrystallized from hexane, indicating that it is sparingly soluble at room temperature and more soluble at elevated temperatures in this nonpolar solvent[2][3].

-

Diethyl Ether: It is used as a solvent in the synthesis of this compound, suggesting good solubility in this moderately polar aprotic solvent[2][3].

-

1,2-Dimethoxyethane: Similar to diethyl ether, this solvent is used in its synthesis, implying good solubility[2][3].

These examples provide a practical starting point for solvent selection. For applications requiring complete dissolution at room temperature, solvents with moderate polarity, such as ethers and chlorinated hydrocarbons, are likely to be effective. For purification by recrystallization, a solvent in which the compound has a steep solubility-temperature gradient, like hexane, is a suitable choice.

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute[5].

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical for accurate results.

-

-

Quantitative Analysis:

-

Prepare a series of accurate dilutions of the clear filtrate with the same solvent.

-

Analyze the diluted samples using a pre-calibrated analytical method, such as UV-Vis spectroscopy or HPLC[6][7][8].

-

For UV-Vis Spectroscopy: Determine the absorbance at the wavelength of maximum absorption (λ_max) for this compound and calculate the concentration using a standard calibration curve[5][9].

-

For HPLC: Inject the samples and determine the peak area corresponding to the compound. Calculate the concentration using a calibration curve prepared with standards of known concentrations.

-

-

-

Data Calculation and Reporting:

-

Calculate the concentration of the original, undiluted filtrate. This concentration represents the solubility of this compound in the specific solvent at the tested temperature.

-

Express the solubility in appropriate units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Data Presentation

The determined solubility data should be compiled into a clear and concise table for easy comparison and reference.

Table 2: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | 1.88 | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined |

| Diethyl Ether | 4.34 | Data to be determined | Data to be determined |

| Dichloromethane | 9.08 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

Safety and Handling

When handling this compound and organic solvents, it is imperative to follow standard laboratory safety procedures.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[10][11].

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information and handling precautions[10][11][12].

-

Dispose of chemical waste in accordance with institutional and local regulations.

Conclusion

This guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate reliable solubility data that is essential for the successful application of this compound in synthesis, purification, and formulation. The presented workflow and data presentation format offer a standardized approach to facilitate the dissemination and comparison of solubility information within the scientific community.

References

- Spectroscopic Techniques. (n.d.). Solubility of Things.

- How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder.

- US4579981A - Process for the preparation of this compound. (1986, April 1). Google Patents.

- This compound. (n.d.). PubChem.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015, June 8). Scirp.org.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (n.d.). Analytical Chemistry - ACS Publications.

- Solubility of Organic Compounds. (2023, August 31). Chem LibreTexts.

- EP0067342A1 - Process for the preparation of this compound. (1982, December 15). Google Patents.

- Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. (2025, August 6). ResearchGate.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15). SlideShare.

- Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+%. (n.d.). Cole-Parmer.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- SAFETY DATA SHEET. (2024, July 14). Sigma-Aldrich.

- SAFETY DATA SHEET. (2021, December 24). Fisher Scientific.

- This compound. (n.d.). Sigma-Aldrich.

Sources

- 1. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. chem.ws [chem.ws]

- 5. pharmatutor.org [pharmatutor.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chloro-1,3-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-1,3-dimethoxybenzene (CAS No. 7051-15-2), a substituted aromatic ether of significant interest in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound, offering expert interpretation and practical insights into the underlying structural features that govern its spectral behavior.

Molecular Structure and Spectroscopic Overview

This compound possesses a benzene ring substituted with a chlorine atom and two methoxy groups at positions 1 and 3. This substitution pattern leads to a specific symmetry and electronic environment that is directly reflected in its spectroscopic signatures.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons and the methoxy group protons. Due to the molecule's symmetry, the two methoxy groups are chemically equivalent, as are the two protons ortho to the chlorine and the single proton para to the chlorine.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Triplet (t) | 1H | H-5 |

| ~6.6 - 6.8 | Doublet (d) | 2H | H-4, H-6 |

| ~3.9 | Singlet (s) | 6H | 2 x -OCH₃ |

Note: These are predicted values based on typical chemical shifts for similar aromatic compounds. Actual experimental values may vary slightly depending on the solvent and spectrometer frequency.

Interpretation:

-

The downfield triplet corresponds to the proton at the C-5 position, which is coupled to the two adjacent protons at C-4 and C-6.

-

The upfield doublet is assigned to the two equivalent protons at the C-4 and C-6 positions, each being coupled to the proton at C-5.

-

The singlet in the upfield region with an integration of 6H is characteristic of the two equivalent methoxy groups. The absence of coupling indicates no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, we expect to see four signals for the aromatic carbons and one signal for the methoxy carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-1, C-3 (Carbons attached to -OCH₃) |

| ~130 | C-5 |

| ~118 | C-2 (Carbon attached to Cl) |

| ~105 | C-4, C-6 |

| ~56 | -OCH₃ |

Note: These are predicted values. Precise chemical shifts can be influenced by the solvent and experimental conditions.

Interpretation:

-

The most downfield signal is attributed to the carbons bearing the electron-donating methoxy groups (C-1 and C-3).

-

The signal for the carbon atom attached to the chlorine (C-2) is expected to be in the mid-range of the aromatic region.

-

The signals for the protonated aromatic carbons (C-4, C-5, and C-6) will appear at relatively higher fields.

-

The upfield signal around 56 ppm is characteristic of the methoxy carbons.

Experimental Protocol for NMR Data Acquisition:

A standard protocol for acquiring high-quality NMR data for a solid sample like this compound is as follows:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal field homogeneity.

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if needed.

-

Process and reference the spectrum similarly to the ¹H spectrum.

-

Caption: General workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H, C=C, C-O, and C-Cl bonds, as well as the aliphatic C-H bonds of the methoxy groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-OCH₃) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O stretch | Aryl-O (asymmetric) |

| 1050-1000 | C-O stretch | Aryl-O (symmetric) |

| 800-600 | C-Cl stretch | Aryl-Cl |

Interpretation:

-

The presence of peaks in the 3100-3000 cm⁻¹ region confirms the aromatic nature of the compound.

-

The strong absorptions between 2950 and 2850 cm⁻¹ are indicative of the C-H stretching in the methoxy groups.

-

The characteristic aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range.

-

The strong bands in the 1250-1000 cm⁻¹ region are due to the C-O stretching of the aryl ether linkages.

-

A band in the 800-600 cm⁻¹ region is expected for the C-Cl stretching vibration.

Experimental Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₉ClO₂), which is approximately 172.03 g/mol for the ³⁵Cl isotope and 174.03 g/mol for the ³⁷Cl isotope. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be observed for the molecular ion and any chlorine-containing fragments.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would involve the loss of a methyl radical (-CH₃) from a methoxy group, followed by the loss of carbon monoxide (CO). Another likely fragmentation is the loss of a chloromethyl radical (-CH₂Cl) or a chloro radical (-Cl).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 172/174 | [M]⁺ (Molecular ion) |

| 157/159 | [M - CH₃]⁺ |

| 129/131 | [M - CH₃ - CO]⁺ |

| 137 | [M - Cl]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC/MS):

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) is injected into a Gas Chromatograph (GC).

-

Separation: The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) in Electron Ionization (EI) mode.

-

Mass Analysis: The resulting positively charged ions and fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Caption: Plausible fragmentation pathways in EI-MS.

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and unequivocal characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and symmetry of the molecule. The IR spectrum identifies the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic profile is an indispensable tool for any researcher or scientist working with this compound, ensuring its identity and purity in various applications, from fundamental research to the intricate processes of drug development.

References

- Note: As specific experimental data for this compound was not found in publicly available databases during the literature search, this guide is based on established principles of spectroscopic interpretation and predicted data. For definitive experimental values, it is recommended to acquire the spectra on a pure sample.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Technical Guide to 2-Chloro-1,3-dimethoxybenzene: Commercial Availability, Synthesis, and Applications for Drug Development Professionals

This guide provides an in-depth overview of 2-Chloro-1,3-dimethoxybenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, delve into its synthetic pathways, and highlight its applications as a crucial building block in the creation of pharmacologically significant molecules.

Chemical Identity and Properties

This compound is an aromatic organic compound. Its structure features a benzene ring substituted with a chlorine atom and two methoxy groups at positions 1 and 3, respectively. This substitution pattern creates a unique electronic and steric environment, making it a valuable precursor in organic synthesis.

Key Identifiers and Properties:

-

IUPAC Name: this compound[1]

-

Synonyms: 1-Chloro-2,6-dimethoxybenzene, 2,6-Dimethoxyphenyl chloride[3]

-

Appearance: Solid or liquid

-

Melting Point: 69-71 °C[3]

Commercial Availability and Procurement

This compound is commercially available from several chemical suppliers, primarily for research and development purposes. It is typically offered in quantities ranging from milligrams to grams with a purity of 98% or higher. Prospective buyers should note that this chemical is intended for professional laboratory, industrial, or manufacturing use only and is not for medical or direct consumer applications.[2]

| Supplier/Vendor | Purity | Available Quantities | Notes |

| Sigma-Aldrich (via Synthonix) | 98% | 100 mg, 250 mg, 1 g | Ships from an Aldrich Partner. |

| Atom-Molecule | min 98% | 1 g | Product is designated for research labs or commercial facilities.[2] |

| Echemi (Hangzhou zhongqi chem) | Not specified | Bulk inquiries | Marketed as a bulk drug intermediate.[3] |

This table is illustrative and not exhaustive. Availability and pricing are subject to change.

Synthesis of this compound: A Mechanistic Approach

The commercial feasibility of synthesizing pharmacologically valuable compounds often depends on the cost and availability of starting materials like this compound. An improved and efficient process for its preparation starts from the readily available 1,3-dimethoxybenzene. The core of this synthesis is a directed ortho-lithiation followed by quenching with an electrophilic chlorine source.

The process leverages the directing ability of the two methoxy groups. These groups are ortho-para directing; however, their ability to coordinate with a strong base like n-butyllithium makes the ortho position (C2) the most acidic proton on the ring. This allows for regioselective deprotonation to form the [2,6-dimethoxyphenyl]lithium intermediate.[4] This highly reactive organolithium species is then reacted with a suitable chlorinating agent to yield the final product.[4]

Detailed Experimental Protocol

The following protocol is a representative example based on established procedures.[5][4] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Preparation of the Lithio Derivative:

-

To a solution of 1,3-dimethoxybenzene (13.8 g) in dry diethyl ether (50 ml), add 2.2M n-butyllithium dropwise over 15 minutes, maintaining the internal temperature.

-

After the addition is complete, heat the reaction mixture to reflux for two hours.

-

Allow the mixture to stir at room temperature overnight to ensure complete formation of [2,6-dimethoxyphenyl]lithium.

-

-

Chlorination:

-

Cool the reaction mixture to a temperature between -75°C and -78°C using a dry ice/acetone bath.

-

Prepare a solution of carbon tetrachloride (10.6 ml) in dry diethyl ether (20 ml).

-

Add the carbon tetrachloride solution dropwise to the cooled reaction mixture over approximately 1 hour and 15 minutes, ensuring the temperature does not rise above -65°C.[4]

-

Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

-

Workup and Isolation:

-

Cool the reaction mixture to 5°C and carefully add water (50 ml) to quench the reaction.

-

Separate the ether layer. Wash the aqueous layer with an additional portion of ether (50 ml).

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.

-

Filter the solution and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Recrystallize the resulting solid residue from hexane to yield pure this compound. The expected yield is approximately 71.5%, with a melting point of 71°-73° C.[5]

-

Applications in Research and Drug Development

The primary utility of this compound lies in its role as an intermediate for more complex molecules. The chloro and methoxy groups are common substituents in medicinal chemistry, influencing a molecule's steric and electronic properties, which can affect its binding affinity to biological targets and its pharmacokinetic profile.[6][7]

A significant application is its use as a starting material for the synthesis of 7-chloro-1,2-benzisoxazoloxyacetic acids.[4] These compounds have been investigated for their potential pharmacological activities, including diuretic, uricosuric, and antihypertensive properties.[4] The synthesis demonstrates how the chloro-dimethoxybenzene core can be elaborated into a more complex heterocyclic system.

Furthermore, its classification as a "Protein Degrader Building Block" suggests its utility in the burgeoning field of targeted protein degradation, where bifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's destruction.[2]

Safety, Handling, and Storage

Proper handling and storage are crucial when working with this compound. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[8]

-

Hazards: The compound may cause skin and eye irritation and is potentially harmful if swallowed. Inhalation may lead to respiratory tract irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, gloves, and a lab coat or chemical apron.[9]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[3]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.[3][9]

-

Fire Safety: In case of fire, hazardous decomposition products such as hydrogen chloride, carbon monoxide, and carbon dioxide may be released.[9][10]

-

Spills: Absorb spills with an inert material like vermiculite or sand and place in a suitable container for disposal.[9]

References

- Process for the preparation of this compound.

- Process for the preparation of this compound.

-

2-Chloro-1, 3-dimethoxybenzene, min 98%, 1 gram. Atom-Molecule. [Link]

-

Material Safety Data Sheet - 2-Chloro-1,4-dimethoxybenzene, 99+%. Cole-Parmer. [Link]

-

This compound | C8H9ClO2 | CID 13015717. PubChem. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

Sources

- 1. This compound | C8H9ClO2 | CID 13015717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. EP0067342A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. US4579981A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. drughunter.com [drughunter.com]

- 7. m.youtube.com [m.youtube.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

The Synthetic Versatility of 2-Chloro-1,3-dimethoxybenzene: A Comprehensive Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the intricate landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is paramount. Among these, 2-Chloro-1,3-dimethoxybenzene has emerged as a versatile building block, offering a unique combination of steric and electronic properties that can be exploited for the synthesis of complex molecular architectures. This in-depth technical guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core reactions of this compound, complete with mechanistic insights, field-proven protocols, and expert commentary to empower your next synthetic endeavor.

Introduction: The Strategic Advantage of this compound

This compound, a halogenated aromatic ether, presents a fascinating case study in reactivity. The interplay between the electron-donating methoxy groups and the inductively withdrawing, yet ortho-, para-directing, chloro substituent governs its behavior in a variety of chemical transformations. Understanding this delicate balance is key to unlocking its full synthetic potential. This guide will navigate through its synthesis and its applications in electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and organometallic transformations, providing a robust intellectual toolkit for its effective utilization.

Synthesis of this compound: A Foundational Protocol

The most prevalent and efficient synthesis of this compound involves the directed ortho-lithiation of 1,3-dimethoxybenzene, followed by quenching with a chlorinating agent.[1][2] This approach offers high regioselectivity, a critical consideration in multi-step syntheses.

Mechanism of Synthesis: Directed ortho-Lithiation

The methoxy groups in 1,3-dimethoxybenzene act as directed metalation groups (DMGs), coordinating to the lithium atom of an organolithium reagent, such as n-butyllithium.[3][4][5][6][7] This coordination acidifies the protons at the ortho positions, facilitating deprotonation by the strong base to form the 2-lithio derivative. Subsequent reaction with a suitable chlorinating agent, such as hexachloroethane or N-chlorosuccinimide, furnishes the desired product.[1][2]

Caption: Synthesis of this compound via directed ortho-lithiation.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dimethoxybenzene | 138.16 | 13.8 g | 0.10 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 44 mL | 0.11 |

| Hexachloroethane | 236.74 | 26.0 g | 0.11 |

| Anhydrous Diethyl Ether | - | 200 mL | - |

| Saturated aq. NH₄Cl | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,3-dimethoxybenzene (13.8 g, 0.10 mol) and anhydrous diethyl ether (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, dissolve hexachloroethane (26.0 g, 0.11 mol) in anhydrous diethyl ether (50 mL).

-

Add the hexachloroethane solution dropwise to the lithiated species over 1 hour, ensuring the internal temperature does not exceed -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL) at 0 °C.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hexanes to afford this compound as a white solid.

Electrophilic Aromatic Substitution: Navigating Regioselectivity

The two methoxy groups are strong activating, ortho-, para-directing groups, while the chlorine atom is a deactivating, ortho-, para-director. The combined influence of these substituents dictates the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The positions ortho and para to the methoxy groups (C4 and C6) are highly activated. However, the C2 position is already substituted. The C4 position is sterically unhindered, while the C6 position is flanked by a methoxy group. Therefore, electrophilic attack is most likely to occur at the C4 position.

Friedel-Crafts Acylation: A Gateway to Ketones

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[7][8][9][10][11]

Caption: General mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of this compound

-

In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C and add the acyl chloride (1.1 eq.) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture slowly onto crushed ice and concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with water, saturated sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketone, which can be purified by chromatography or recrystallization.[8]